molecular formula C8H13N3O2S B13966087 N-isopropyl-6-methylpyridazine-3-sulfonamide

N-isopropyl-6-methylpyridazine-3-sulfonamide

Cat. No.: B13966087
M. Wt: 215.28 g/mol
InChI Key: BNRISXJXPOCRIM-UHFFFAOYSA-N
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Description

N-isopropyl-6-methylpyridazine-3-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of pharmacological activities. This compound features a pyridazine ring, a six-membered heterocyclic structure containing two adjacent nitrogen atoms, and a sulfonamide group, which is a functional group containing a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-6-methylpyridazine-3-sulfonamide can be achieved through various methods. One common approach involves the oxidative coupling of thiols and amines, which are readily available and cost-effective starting materials . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale oxidative coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-6-methylpyridazine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-isopropyl-6-methylpyridazine-3-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-isopropyl-6-methylpyridazine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes such as dihydropteroate synthetase, which is involved in the folic acid metabolism cycle. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and pyridazine derivatives, such as sulfamethazine and pyridazinone derivatives .

Uniqueness

N-isopropyl-6-methylpyridazine-3-sulfonamide is unique due to its specific structural features, including the isopropyl and methyl groups attached to the pyridazine ring. These structural modifications can influence its pharmacological properties and make it distinct from other sulfonamides and pyridazine derivatives.

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

6-methyl-N-propan-2-ylpyridazine-3-sulfonamide

InChI

InChI=1S/C8H13N3O2S/c1-6(2)11-14(12,13)8-5-4-7(3)9-10-8/h4-6,11H,1-3H3

InChI Key

BNRISXJXPOCRIM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)S(=O)(=O)NC(C)C

Origin of Product

United States

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